3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one

Medicinal chemistry Receptor pharmacology Hydrogen bonding

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352515-58-2, molecular formula C₁₁H₁₆N₂O, MW 192.26 g/mol) is a synthetic heterocyclic compound belonging to the 2-pyridinone class, featuring an N-methylpiperidine ring attached at the pyridinone 3-position. The compound occupies a structurally distinct niche at the intersection of nicotine/alkaloid mimetics and pyridinone-based drug scaffolds.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11813607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=CC=CNC2=O
InChIInChI=1S/C11H16N2O/c1-13-8-3-2-6-10(13)9-5-4-7-12-11(9)14/h4-5,7,10H,2-3,6,8H2,1H3,(H,12,14)
InChIKeyPGNWWDAIQJJZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352515-58-2): Core Identity and Comparator Landscape for Procurement


3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352515-58-2, molecular formula C₁₁H₁₆N₂O, MW 192.26 g/mol) is a synthetic heterocyclic compound belonging to the 2-pyridinone class, featuring an N-methylpiperidine ring attached at the pyridinone 3-position [1]. The compound occupies a structurally distinct niche at the intersection of nicotine/alkaloid mimetics and pyridinone-based drug scaffolds. Its closest structural analogs—N-methylanabasine (the pyridine congener lacking the carbonyl oxygen) and 3-(piperidin-2-yl)pyridin-2(1H)-one (the N-desmethyl variant)—differ in at least one chemically consequential feature, making simple interchange scientifically unjustified without explicit quantitative justification . This guide provides the comparator-anchored evidence required to support informed procurement decisions.

Why 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one Cannot Be Generically Substituted by Pyridine or Desmethyl Analogs


The seemingly minor structural variations between 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one and its closest analogs produce large, quantifiable differences in key molecular descriptors that govern target engagement, pharmacokinetics, and experimental reproducibility. Converting the pyridine ring to a pyridin-2(1H)-one introduces a hydrogen bond donor (N–H), raises the topological polar surface area (TPSA) by approximately 12–16 Ų, and reduces lipophilicity (ΔXLogP3 ≈ −1.1 to −1.6 units relative to the pyridine analog) [1]. Conversely, removing the N-methyl group (as in the 3-(piperidin-2-yl)pyridin-2(1H)-one analog) eliminates a key metabolic shield against CYP2A6-mediated oxidation—a well-characterized clearance pathway for nicotine-like amines [2]. These are not subtle perturbations; they represent categorical shifts in hydrogen-bonding capacity, membrane permeability potential, and metabolic vulnerability that preclude generic substitution in any assay where these parameters matter.

Quantitative Differentiation Evidence for 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one vs. Closest Analogs


Hydrogen Bond Donor Capacity Drives Target Recognition: Pyridin-2(1H)-one vs. Pyridine Core

The pyridin-2(1H)-one core of the target compound provides exactly one hydrogen bond donor (the N–H group), whereas the pyridine-based comparator N-methylanabasine possesses zero H-bond donors [1]. This categorical difference (1 vs. 0 donors) fundamentally alters the compound's capacity to serve as a hydrogen bond donor in target binding pockets—a parameter known to be critical for nicotinic receptor subtype selectivity, kinase hinge-region binding, and MGAT2 inhibitor pharmacophore models [2]. In the context of nicotinic acetylcholine receptor (nAChR) pharmacophores, the pyridinone N–H has been shown to form a key hydrogen bond with the backbone carbonyl of Trp-143 in AChBP, an interaction unavailable to simple pyridine analogs [3].

Medicinal chemistry Receptor pharmacology Hydrogen bonding

Lipophilicity (XLogP3) Differentiation: Implications for Membrane Permeability and CYP2A6 Recognition

The target compound has a computed XLogP3 of 0.9, which is substantially lower than the estimated XLogP3 of ~2.0–2.5 for N-methylanabasine (the pyridine analog) [1]. This ΔXLogP3 of approximately −1.1 to −1.6 units represents a ~10- to 40-fold difference in predicted octanol/water partition coefficient. Lipophilicity is a primary determinant of both passive membrane permeability and CYP2A6 substrate recognition—the major nicotine-metabolizing enzyme that recognizes N-methylpiperidine-containing compounds [2]. While N-methylanabasine shows negligible CYP2A6 inhibition (IC₅₀ > 400,000 nM), its recognition by CYP2A6 as a substrate is well documented; the reduced lipophilicity of the pyridinone analog is expected to alter both metabolic clearance rate and CYP2A6 binding mode relative to the pyridine comparator [3].

Drug metabolism Pharmacokinetics CYP2A6 inhibition

Topological Polar Surface Area (TPSA) as a Selectivity and Permeability Discriminator

The target compound's TPSA of 32.3 Ų is approximately 12–16 Ų higher than that of N-methylanabasine (estimated TPSA ~16–20 Ų, dominated by the single pyridine nitrogen) [1]. This difference arises from the pyridinone carbonyl oxygen and the N–H group. In CNS drug design, a TPSA below 60–70 Ų is generally considered favorable for brain penetration; however, within the narrow range of these low-MW analogs, a TPSA differential of ~12–16 Ų constitutes a meaningful shift in the polarity/passive permeability balance. Literature on nicotine analog SAR demonstrates that even modest increases in polarity at the pyridine/pyridinone ring can shift nAChR subtype selectivity profiles and reduce off-target binding to peripheral nicotinic receptors [2]. The TPSA differential between target and N-methylanabasine is thus expected to confer measurably different blood–brain barrier penetration kinetics and receptor subtype engagement patterns.

Drug design CNS penetration Polar surface area

N-Methyl Group: Metabolic Shielding and Conformational Restriction Relative to N-Desmethyl Analog

The N-methyl group on the piperidine ring of the target compound distinguishes it from 3-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-00-4, the N-desmethyl analog). In nicotine and related alkaloid SAR, N-demethylation by CYP2A6 is a primary metabolic clearance route; the presence of the N-methyl group is a well-established determinant of metabolic stability, with N-desmethyl analogs generally exhibiting accelerated clearance [1]. Quantitative data from the tobacco alkaloid literature show that S(−)-nicotine (N-methylpyrrolidine) has a CYP2A6-mediated intrinsic clearance approximately 3- to 10-fold lower than nornicotine (N-desmethyl analog) in human liver microsomes [2]. While direct microsomal stability data for the target compound are not publicly available, the class-level inference from well-characterized nicotine alkaloid metabolism strongly predicts that the N-desmethyl analog will exhibit higher CYP2A6-mediated turnover than the N-methylated target compound.

N-demethylation Metabolic stability CYP2A6

Procurement Purity and Storage Differentiation: Target Compound vs. Closest Commercial Analogs

Commercially available lots of 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one are routinely supplied at ≥98% purity (HPLC) with a recommended storage condition of sealed, dry, 2–8°C . The N-desmethyl analog 3-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-00-4) is typically offered at 97% purity, and N-methylanabasine (CAS 24380-92-5) is listed at 98% purity but as a free base with different storage requirements . These differences in commercial purity specifications translate to a minimum impurity burden of ≤2% for the target vs. ≤3% for the N-desmethyl analog—a ~1.5-fold difference in maximum impurity content that becomes significant in dose-response or enzyme-kinetic assays where contaminating species can confound results at high test concentrations. Furthermore, the target compound's specified 2–8°C storage requirement differs from the room-temperature shipping conditions typical for N-methylanabasine, reflecting differences in inherent chemical stability that affect long-term laboratory inventory management .

Chemical procurement Purity specification Storage stability

Rotatable Bond Count and Conformational Preorganization: Implications for Target Binding Entropy

The target compound possesses exactly one rotatable bond (the bond connecting the pyridinone ring to the piperidine ring at the 3-position), as computed by PubChem [1]. In contrast, N-methylanabasine also has one rotatable bond, but the N-desmethyl analog 3-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-00-4) has an identical rotatable bond count of 1 [2]. While rotatable bond count alone is identical across these three analogs, the conformational population distribution differs owing to the steric and electronic effects of the N-methyl group and the pyridinone carbonyl. Specifically, the N-methyl group restricts the accessible conformational space of the piperidine ring (reducing ring-flip entropy relative to the N-desmethyl analog), while the pyridinone carbonyl introduces an electrostatic constraint on the preferred dihedral angle between the two rings that is absent in the pyridine series [3]. These conformational preferences, though not captured by a simple rotatable bond count, have been shown in nicotine analog SAR to influence nAChR subtype selectivity by up to 100-fold through differential stabilization of specific receptor conformations.

Conformational analysis Ligand efficiency Binding entropy

Validated Application Scenarios for 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one Based on Differential Evidence


Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling: Pyridinone vs. Pyridine Pharmacophore Comparison

The target compound serves as a critical tool for systematically isolating the contribution of the pyridin-2(1H)-one hydrogen bond donor to nAChR subtype binding, independent of the pyridine scaffold used in N-methylanabasine. Because the pyridinone core introduces an H-bond donor absent in all commercially available pyridine-based nicotine analogs [1], head-to-head competitive binding experiments against α4β2, α7, and α3β4 nAChR subtypes using the target compound vs. N-methylanabasine can quantify the ΔKi attributable specifically to this hydrogen bond interaction—information unobtainable with any single analog alone.

Metabolic Stability Optimization Studies: N-Methylpiperidine as a CYP2A6 Clearance Modulator

The N-methylpiperidine moiety of the target compound provides a defined metabolic shield against CYP2A6-mediated N-dealkylation, distinguishing it from the N-desmethyl analog 3-(piperidin-2-yl)pyridin-2(1H)-one. In vitro microsomal stability assays comparing these two compounds can quantify the contribution of N-methylation to intrinsic clearance within the pyridinone scaffold, enabling structure–metabolism relationship (SMR) studies relevant to CNS drug candidate optimization where CYP2A6-mediated first-pass clearance is a known liability [2].

MGAT2 Inhibitor Scaffold-Hopping and Pharmacophore Validation Studies

The pyridin-2(1H)-one core with a 3-(N-methylpiperidin-2-yl) substituent maps onto the defined pharmacophore of monoacylglycerol acyltransferase type 2 (MGAT2) inhibitors described in Bristol-Myers Squibb patent US 9187424, where piperidinone- and dihydropyridinone-containing compounds achieved hMGAT2 IC₅₀ values in the 12–231 nM range [3]. The target compound, as a structurally simplified analog retaining the key pyridinone–piperidine spatial arrangement, enables scaffold-hopping experiments to determine the minimum pharmacophore required for MGAT2 engagement, without the confounding influence of the large aryl substituents present in the patented clinical candidates.

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Selectivity Prediction

With its computed XLogP3 of 0.9 and TPSA of 32.3 Ų, the target compound occupies a distinct physicochemical space compared to both N-methylanabasine (higher lipophilicity, lower TPSA) and the N-desmethyl pyridinone analog (lower lipophilicity, same TPSA) [4]. This unique combination makes it a valuable reference compound for calibrating in silico CNS penetration models (e.g., CNS MPO score) and for parallel artificial membrane permeability assay (PAMPA) studies where the independent contributions of lipophilicity and hydrogen bonding to passive permeability can be deconvoluted by comparing all three analogs in the same experimental system.

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